H-Leu-Lys(Z)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

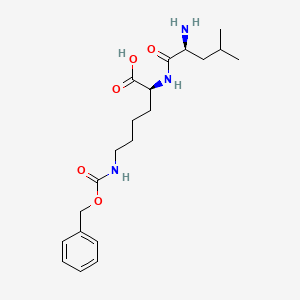

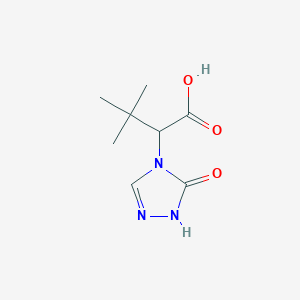

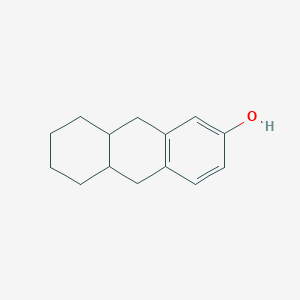

H-Leu-Lys(Z)-OH, also known as N2-(L-Leucyl)-N6-((benzyloxy)carbonyl)-L-lysine, is a compound with the molecular formula C20H31N3O5 . It has a molecular weight of 393.48 .

Molecular Structure Analysis

The InChI Key for H-Leu-Lys(Z)-OH is NLDHNTHWLUFXHK-IRXDYDNUSA-N . It has 28 heavy atoms, 6 aromatic heavy atoms, and 15 rotatable bonds .Physical And Chemical Properties Analysis

H-Leu-Lys(Z)-OH has a high GI absorption and is a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -8.71 cm/s . The compound is very soluble, with a solubility of 14.2 mg/ml or 0.0362 mol/l .Aplicaciones Científicas De Investigación

1. Encapsulation in Nanoparticles

H-Leu-Lys(Z)-OH, in its variant forms like H-(leu-lys-lys-leu)10-OH, demonstrates a high affinity for oligonucleotides. This property is utilized for efficient encapsulation in hydrophobic nanoparticles, useful in drug delivery systems. The specific structure of these peptides, alternating between hydrophilic and hydrophobic amino acids, facilitates the formation of a non-water-soluble complex that can be encapsulated in nanoparticles for targeted delivery (Emile et al., 1996).

2. Protein C-H Bond Reactivity Study

The study of the reactivity of protein C-H bonds to H atom abstraction by OH radical involves peptides like H-Leu-Lys(Z)-OH. Such studies are crucial in understanding the chemical interactions at the molecular level, which can have implications in biochemistry and pharmacology (Scheiner & Kar, 2010).

3. Study of Aminopeptidase Mechanisms

H-Leu-Lys(Z)-OH and related peptides are used in the study of enzymes like bovine lens leucine aminopeptidase. Understanding the binding and interaction of such peptides with the enzyme helps elucidate the enzymatic mechanisms and the role of metal ions in catalysis, which is valuable in enzymology and therapeutic research (Sträter & Lipscomb, 1995).

4. Synthesis of Neurotensin Analogues

Peptides including H-Leu-Lys(Z)-OH are used in the synthesis of neurotensin analogues like JMV 449. These analogues have shown potent and long-lasting effects in biological assays, indicating their potential in neuropharmacology (Dubuc et al., 1992).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O5/c1-14(2)12-16(21)18(24)23-17(19(25)26)10-6-7-11-22-20(27)28-13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13,21H2,1-2H3,(H,22,27)(H,23,24)(H,25,26)/t16-,17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDHNTHWLUFXHK-IRXDYDNUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Leu-Lys(Z)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B2534694.png)

![1-[2-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2534695.png)

![7'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B2534702.png)

![(2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2534707.png)

![4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine](/img/structure/B2534715.png)